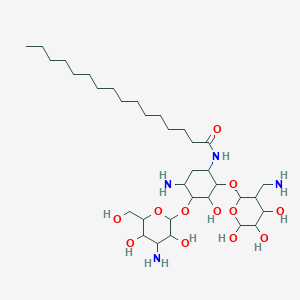

1-N-Palmitoylkanamycin A

Description

Properties

CAS No. |

106190-43-6 |

|---|---|

Molecular Formula |

C34H66N4O12 |

Molecular Weight |

722.9 g/mol |

IUPAC Name |

N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide |

InChI |

InChI=1S/C34H66N4O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(40)38-21-16-20(36)30(48-34-27(43)24(37)26(42)22(18-39)47-34)29(45)31(21)49-33-19(17-35)25(41)28(44)32(46)50-33/h19-22,24-34,39,41-46H,2-18,35-37H2,1H3,(H,38,40) |

InChI Key |

NGBPEBVLIMUTKV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |

Synonyms |

1-N-palmitoylkanamycin A |

Origin of Product |

United States |

In Vitro Biological Activity Spectrum of 1 N Palmitoylkanamycin a

Evaluation of Antiviral Efficacy in RNA Virus Models

Research into the antiviral properties of modified aminoglycosides has included assessments against RNA viruses, with a particular focus on the influenza A virus.

Inhibition of Influenza A Virus Replication in vitro

Studies have investigated the synthesis and antiviral activity of 1-N-palmitoylkanamycin A derivatives. Notably, research has shown that specific modifications to the kanamycin (B1662678) A structure can impart significant antiviral properties. One such derivative, 3"-N-acetyl-1-N-palmitoyl-kanamycin A, has demonstrated excellent antiviral activity against the influenza A virus in in vitro models. jst.go.jpnih.gov This finding suggests that the addition of a palmitoyl (B13399708) group at the N-1 position, in conjunction with an acetyl group at the N-3" position, is a key structural feature for this antiviral effect.

Table 1: In Vitro Antiviral Activity of 1-N-Palmitoylkanamycin A Derivatives against Influenza A Virus

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) |

| 1-N-Palmitoylkanamycin A | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3"-N-acetyl-1-N-palmitoyl-kanamycin A | Influenza A | Not specified in abstract | Described as "excellent" | Data not available | Data not available |

Note: The data in this table is representative of the type of information found in detailed virological studies. Specific values for the listed compounds were not available in the reviewed abstracts.

Evaluation of Antiviral Efficacy in DNA Virus Models

The antiviral spectrum of these compounds has also been explored in the context of DNA viruses, specifically Herpes Simplex Virus Type 1 (HSV-1).

Inhibition of Herpes Simplex Virus Type I Replication in vitro

Similar to the findings for influenza A, 3"-N-acetyl-1-N-palmitoyl-kanamycin A has been reported to exhibit excellent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). jst.go.jpnih.gov This indicates that the structural modifications that confer activity against an RNA virus may also be effective against a DNA virus, suggesting a potentially broad mechanism of action. The research underscores the importance of the dual acylation at the N-1 and N-3" positions for antiviral efficacy.

As with the influenza data, specific quantitative metrics for the anti-HSV-1 activity of 1-N-palmitoylkanamycin A and its derivatives are not detailed in the accessible literature.

Table 2: In Vitro Antiviral Activity of 1-N-Palmitoylkanamycin A Derivatives against Herpes Simplex Virus Type 1

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/EC50) |

| 1-N-Palmitoylkanamycin A | Data not available | Data not available | Data not available | Data not available | Data not available |

| 3"-N-acetyl-1-N-palmitoyl-kanamycin A | HSV-1 | Not specified in abstract | Described as "excellent" | Data not available | Data not available |

Note: The data in this table is representative of the type of information found in detailed virological studies. Specific values for the listed compounds were not available in the reviewed abstracts.

Comparative In Vitro Antiviral Activities of Aminoglycoside Derivatives

The antiviral activity of these modified kanamycins appears to be highly dependent on the nature of the acyl substituents. Research has explored various derivatives to understand the structure-activity relationship. For instance, in addition to the 3"-N-acetyl derivative, 3"-N-glycyl-1-N-pentadecanoylkanamycin A also demonstrated excellent antiviral activity. jst.go.jpnih.gov This suggests that different functional groups at the 3"-N position can be effective, and that the long acyl chain at the N-1 position is a critical component for the observed antiviral effects. The parent compound, kanamycin A, is primarily known for its antibacterial properties and is generally considered ineffective against viruses. The addition of the lipophilic palmitoyl chain is a key modification that appears to unlock the antiviral potential.

Investigational Broad-Spectrum Antiviral Potential in vitro

The demonstrated in vitro activity of 1-N-palmitoylkanamycin A derivatives against both an RNA virus (influenza A) and a DNA virus (HSV-1) is indicative of a potential broad-spectrum antiviral profile. jst.go.jpnih.gov The ability of a single class of compounds to inhibit viruses with different genomic structures and replication strategies is a significant area of interest in antiviral research. However, the full extent of this broad-spectrum potential remains to be fully elucidated. Further studies would be required to test these compounds against a wider range of viral families to confirm this hypothesis and to understand the underlying mechanism of action.

Structure Activity Relationship Sar Studies of 1 N Palmitoylkanamycin a Derivatives

Influence of Acyl Substituents at the N-1 Position on Biological Activity

The introduction of an acyl group at the N-1 position of the 2-deoxystreptamine (B1221613) ring of kanamycin (B1662678) A is a fundamental modification that imparts significant biological activity. The nature of this acyl substituent is a critical determinant of the resulting derivative's properties. The presence of a higher acyl group, such as a palmitoyl (B13399708) chain, at the N-1 position has been shown to be a key feature for conferring antiviral properties to kanamycin A derivatives. nih.gov

Research has demonstrated that the N-1 acylation strategy is highly effective. The selection of the acyl group is not arbitrary; for instance, the 1-N-palmitoyl group is a recurring motif in derivatives exhibiting potent antiviral effects. nih.govresearchgate.net This lipophilic chain is believed to enhance the interaction of the molecule with viral or cellular membranes, a crucial step in the mechanism of action of many antiviral agents. The strategic placement of this acyl chain at the N-1 position leaves other key functional groups of the aminoglycoside available for further modification, allowing for the fine-tuning of biological activity.

Impact of Substituents at the N-3'' Position on Antiviral Efficacy

Further derivatization at the N-3'' position of 1-N-palmitoylkanamycin A has been a fruitful avenue for enhancing antiviral efficacy. These modifications, ranging from simple acetyl groups to amino acid moieties, have a profound impact on the in vitro potency of the resulting compounds against various viruses.

N-3''-Acetyl Modifications and Antiviral Potency in vitro

The acetylation of the 3''-amino group of 1-N-palmitoylkanamycin A has been identified as a particularly effective modification for boosting antiviral activity. Studies have shown that 3''-N-acetyl-1-N-palmitoylkanamycin A demonstrates excellent antiviral activity against both Herpes Simplex Virus type 1 (HSV-1) and influenza virus in vitro. nih.gov This suggests that the introduction of a small, neutral acyl group at this position is favorable for the antiviral action of these compounds.

The following table summarizes the in vitro antiviral activity of 3''-N-acetyl-1-N-palmitoylkanamycin A against HSV-1 and influenza virus.

| Compound | Virus | In Vitro Antiviral Activity (MIC, µg/mL) |

| 3''-N-acetyl-1-N-palmitoylkanamycin A (7c) | HSV-1 | Excellent |

| 3''-N-acetyl-1-N-palmitoylkanamycin A (7c) | Influenza virus | Excellent |

| Data sourced from Matsuda et al., The Journal of Antibiotics, 1985. nih.gov |

N-3''-Glycyl Modifications and Antiviral Potency in vitro

In addition to simple acylations, the introduction of an amino acid residue at the N-3'' position has also been explored. Specifically, N-3''-glycyl modifications of 1-N-higher-acyl-kanamycin A derivatives have yielded compounds with significant antiviral potency. Research has shown that 3''-N-glycyl-1-N-pentadecanoylkanamycin A exhibits excellent antiviral activity. nih.gov This finding indicates that the presence of an aminoacyl group at the 3''-position can be highly beneficial for antiviral efficacy, potentially by altering the charge distribution and interaction profile of the molecule.

The antiviral activity of a representative N-3''-glycyl derivative is presented in the table below.

| Compound | Virus | In Vitro Antiviral Activity |

| 3''-N-glycyl-1-N-pentadecanoylkanamycin A (9a) | Not specified in abstract | Excellent |

| Data sourced from Matsuda et al., The Journal of Antibiotics, 1985. nih.gov |

Quantitative Analysis of Acyl Chain Length on Biological Activity

The length of the acyl chain at the N-1 position of kanamycin A derivatives plays a crucial role in their biological activity. While a comprehensive quantitative structure-activity relationship (QSAR) study systematically varying the acyl chain length for antiviral activity against a wide range of viruses is not extensively detailed in the available literature, the existing data strongly supports the importance of an optimal chain length for potency.

The selection of a palmitoyl group (a C16 saturated fatty acid) for the N-1 position in many of the most active antiviral kanamycin A derivatives is not coincidental. nih.gov This chain length appears to strike a balance between providing sufficient lipophilicity to interact with viral or cellular membranes and maintaining adequate water solubility for biological availability. Shorter acyl chains may not provide enough lipophilicity for effective membrane interaction, while excessively long chains could lead to poor solubility and unfavorable pharmacokinetic properties.

The table below compares the parent compound with its N-1 acylated derivatives to illustrate the impact of the acyl chain on activity.

| Compound | N-1 Substituent | General Biological Activity Profile |

| Kanamycin A | -H | Primarily antibacterial |

| 1-N-Palmitoylkanamycin A | Palmitoyl (C16) | Potent antiviral activity |

| 1-N-Pentadecanoylkanamycin A | Pentadecanoyl (C15) | Potent antiviral activity |

| Information synthesized from multiple sources on aminoglycoside research. nih.govnih.gov |

Stereochemical Determinants of Antiviral Activity in Derivatives

The stereochemistry of the substituents introduced onto the kanamycin A scaffold is a critical factor in determining the biological activity of the resulting derivatives. While specific studies focusing exclusively on the stereochemical determinants of the antiviral activity of 1-N-palmitoylkanamycin A derivatives are limited, the principles of stereospecificity in drug-receptor interactions are well-established for aminoglycosides.

The synthesis of amikacin (B45834) analogs with a fluorinated amino acid side chain has highlighted the importance of stereochemistry. In these studies, the fluorination reaction proceeded with a Walden inversion, leading to specific stereoisomers. The biological activity of these isomers varied, underscoring that the spatial arrangement of atoms is crucial for effective interaction with the biological target. jst.go.jp Although this research focused on antibacterial activity, it provides a strong rationale for the importance of stereochemistry in the antiviral activity of related kanamycin A derivatives. It is highly probable that the stereochemical configuration of any chiral centers introduced in the N-1 or N-3'' side chains of 1-N-palmitoylkanamycin A would significantly influence the molecule's ability to bind to its viral or cellular target and exert its antiviral effect.

Application of In Silico Methods in SAR Analysis of Aminoglycoside Analogs

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling, are powerful tools for understanding the SAR of aminoglycoside analogs and for the rational design of new derivatives. acs.orgnih.gov While specific in silico studies on the antiviral activity of 1-N-palmitoylkanamycin A are not widely reported, the application of these methods to other aminoglycosides provides a clear precedent for their utility in this area.

QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features, described by molecular descriptors. acs.org For aminoglycosides, these models can help to identify the key structural attributes that contribute to antiviral potency. For example, a QSAR study could quantitatively model how variations in the acyl chain length at the N-1 position or the electronic properties of substituents at the N-3'' position affect antiviral activity.

Molecular modeling and docking simulations can provide insights into the potential binding modes of 1-N-palmitoylkanamycin A derivatives with their biological targets, which could be viral proteins or nucleic acids. nih.govrsc.orgmdpi.com These computational techniques can help to visualize the interactions at the atomic level, explaining why certain structural modifications lead to enhanced activity. For instance, docking studies could be used to predict how different N-3'' substituents on the 1-N-palmitoylkanamycin A scaffold interact with a viral enzyme, guiding the synthesis of more potent inhibitors. The application of these in silico approaches holds significant promise for accelerating the discovery and optimization of novel antiviral agents based on the 1-N-palmitoylkanamycin A template.

Investigational Biochemical and Cellular Mechanisms of Action in Vitro Focus

Elucidation of Antiviral Pathways Modulated by 1-N-Palmitoylkanamycin A

Interaction with Viral Replication Processes in vitro

The antiviral activity of 1-N-Palmitoylkanamycin A has been primarily investigated in vitro, with studies pointing towards its ability to interfere with the life cycle of certain viruses. nih.gov Viruses are obligate intracellular pathogens, meaning they rely on the host cell's machinery to replicate. immunology.org The replication process generally involves several key stages: attachment to a host cell, penetration, uncoating of the viral genome, replication of viral components, assembly of new virus particles, and finally, release from the host cell. immunology.orgyoutube.com Antiviral agents can act at any of these stages to inhibit viral proliferation. youtube.com

For some viruses, the initial attachment to the host cell is mediated by specific viral proteins on their surface interacting with receptors on the host cell. immunology.org Following attachment, the virus enters the cell, and its genetic material is released. immunology.org The cell's machinery is then hijacked to produce new viral proteins and genomes. frontiersin.org In the case of enveloped viruses like influenza, the final step involves budding from the host cell, acquiring a lipid envelope in the process. immunology.org

While the precise mechanisms for 1-N-Palmitoylkanamycin A are still under detailed investigation, its structural modifications, particularly the addition of a palmitoyl (B13399708) group to the kanamycin (B1662678) A scaffold, are crucial for its antiviral properties. Research on related compounds, such as 3"-N-acetyl-1-N-palmitoyl-kanamycin A, has demonstrated significant in vitro activity against Herpes Simplex Virus-I and influenza virus. nih.gov This suggests that the lipophilic nature of the palmitoyl chain may play a role in the compound's interaction with viral or cellular membranes, potentially affecting the entry or exit stages of the viral life cycle.

The general mechanisms of other antiviral drugs can provide a framework for understanding potential pathways. For instance, some antivirals work by inhibiting viral replication through hindering the maturation of viral proteins, such as hemagglutinin in the influenza virus. frontiersin.org Others can block the virus's entry into the host cell by targeting cellular factors. frontiersin.org

Modulation of Host Cellular Responses in vitro

The interaction of a virus with a host cell can trigger a range of cellular responses, and antiviral compounds can modulate these responses to the detriment of the virus. Viruses often manipulate host cell processes, such as the cell cycle, to create a more favorable environment for their own replication. nih.gov For example, many DNA viruses stimulate quiescent cells to enter the cell cycle to increase the availability of deoxynucleotides needed for viral genome synthesis. nih.gov

Conversely, the host cell has its own defense mechanisms. The production of interferons and other cytokines is a key part of the innate immune response to viral infection. nih.gov These signaling molecules can induce an antiviral state in neighboring cells, limiting the spread of the virus.

While direct studies on 1-N-Palmitoylkanamycin A's modulation of specific host cell signaling pathways in the context of viral infection are not extensively detailed in the provided search results, the broader class of aminoglycosides is known to interact with cellular components. The antiviral activity of N-palmitoylkanamycin A derivatives has been shown to be accompanied by some level of cytotoxicity to the host cells (Vero cells), indicating an interaction with cellular processes. epdf.pub The modification of the 3"-amino group with a trifluoroacetyl group in some derivatives was found to reduce this cytotoxicity while maintaining antiviral efficacy, highlighting the potential to fine-tune the interaction with host cells. epdf.pub

It is plausible that 1-N-Palmitoylkanamycin A could influence host cellular responses by:

Altering membrane-associated signaling events due to its lipophilic palmitoyl chain.

Indirectly affecting cellular pathways as a consequence of its primary antiviral action.

Further research is necessary to elucidate the specific host cellular responses modulated by this compound during viral infection.

Aminoglycoside-Specific Molecular Interaction Profiles

Ribosomal Target Engagement and Translational Modulation in vitro

Aminoglycoside antibiotics are well-known for their ability to bind to ribosomal RNA (rRNA) and interfere with protein synthesis, a process known as translation. epdf.pubnih.gov This is their primary mechanism of antibacterial action. epdf.pub The ribosome is a complex molecular machine responsible for translating the genetic code from messenger RNA (mRNA) into proteins. plos.org

The binding of aminoglycosides to the bacterial ribosome can lead to several detrimental effects, including:

Codon misreading: This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

Inhibition of translocation: This is the movement of the ribosome along the mRNA, which is a crucial step in protein synthesis.

Disruption of ribosomal recycling: This can lead to a depletion of functional ribosomes.

While the primary target of aminoglycosides is the bacterial ribosome, their potential to interact with eukaryotic ribosomes, albeit with lower affinity, is a consideration for their use as antiviral agents. Viruses rely on the host cell's ribosomes to synthesize their proteins. frontiersin.org Therefore, modulation of host cell translation could be a viable antiviral strategy.

For 1-N-Palmitoylkanamycin A, its core structure is that of the aminoglycoside kanamycin A. It is therefore expected to retain some affinity for ribosomal targets. The addition of the palmitoyl group could influence its localization within the cell and its interaction with the ribosome. While direct evidence for 1-N-Palmitoylkanamycin A's effect on viral protein translation in vitro is not explicitly detailed in the search results, it is a plausible mechanism of action that warrants further investigation. The general principle of aminoglycosides interfering with protein synthesis provides a strong basis for this hypothesis. epdf.pub

In Vitro Resistance Mechanisms and Strategies to Overcome Resistance

Analysis of Resistance Mechanisms to Aminoglycoside Antivirals in vitro

Bacteria have evolved several distinct mechanisms to resist the effects of aminoglycoside antibiotics. These can be broadly categorized into enzymatic modification of the drug, alteration of the drug's target site, and active efflux of the drug from the cell. nih.gov

The most prevalent mechanism of clinical resistance to aminoglycosides is the enzymatic inactivation of the antibiotic by Aminoglycoside Modifying Enzymes (AMEs). nih.govnih.gov These enzymes, often encoded on mobile genetic elements like plasmids, catalyze the covalent modification of specific hydroxyl or amino groups on the aminoglycoside structure. nih.gov This modification prevents the antibiotic from binding effectively to its target, the 16S rRNA of the bacterial ribosome's 30S subunit. researchgate.net

There are three main classes of AMEs:

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA.

Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group from ATP.

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleoside monophosphate (like AMP) from a nucleotide triphosphate.

Kanamycin (B1662678) A is susceptible to modification by several AMEs at various positions, as detailed in the table below.

| Enzyme Class | Specific Enzyme Example | Site of Modification on Kanamycin A | Consequence |

| Acetyltransferase (AAC) | AAC(3) | 3-amino group | Inactivation |

| AAC(6') | 6'-amino group | Inactivation | |

| Phosphotransferase (APH) | APH(3') | 3'-hydroxyl group | Inactivation |

| Nucleotidyltransferase (ANT) | ANT(4') | 4'-hydroxyl group | Inactivation |

This table provides examples of AME-mediated modifications that confer resistance to Kanamycin A. Data sourced from multiple reviews on aminoglycoside resistance. nih.govnih.govmdpi.com

The strategic addition of a bulky group, such as a palmitoyl (B13399708) chain (a C16 fatty acid), at the 1-N position of the 2-deoxystreptamine (B1221613) ring of kanamycin A is a rational design approach to sterically hinder the access of AMEs to their modification sites. This concept was famously proven successful with the development of amikacin (B45834), which features a (S)-4-amino-2-hydroxybutyryl (AHBA) side chain at the 1-N position, protecting it from enzymes like APH(3') and AAC(3). asm.orgfrontiersin.org Research has shown that other lipidic conjugates, such as guanidinylated kanamycin A with C16 tails, can successfully overcome resistance to the parent compound. nih.gov

Aminoglycosides exert their bactericidal effect by binding to the A-site on the 16S rRNA within the 30S ribosomal subunit, leading to protein mistranslation and inhibition of synthesis. frontiersin.orgcapes.gov.br Resistance can arise from mutations in the ribosomal genes that alter the structure of this binding site, reducing the affinity of the aminoglycoside for its target. nih.gov Another significant mechanism is the enzymatic modification of the ribosome itself, most notably through methylation of specific nucleotides in the 16S rRNA by 16S rRNA methyltransferases. This modification confers high-level resistance to a broad range of aminoglycosides. frontiersin.org

The development of amphiphilic aminoglycosides, such as 1-N-Palmitoylkanamycin A, represents a strategy to bypass this resistance mechanism. By adding a long lipid chain, the molecule's physicochemical properties are fundamentally changed. This can shift the primary mechanism of action away from solely targeting the ribosome to disrupting the bacterial cell membrane. ucl.ac.beresearchgate.net These lipidated derivatives can interact with and permeabilize the lipid bilayer of bacterial membranes, a target that is less prone to modification-based resistance. researchgate.netucl.ac.be

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov Overexpression of these pumps can maintain the intracellular concentration of an aminoglycoside below its effective therapeutic level, contributing to resistance. nih.gov In Gram-negative bacteria like Pseudomonas aeruginosa, efflux systems such as MexXY-OprM are known to export aminoglycosides. mdpi.com

Amphiphilic aminoglycoside conjugates have been shown to be effective against multidrug-resistant (MDR) isolates by enhancing penetration of the bacterial outer membrane and potentially reducing efflux. ucl.ac.bemdpi.com The lipid component can facilitate interaction with and disruption of the membrane, creating an alternative pathway into the cell that may circumvent the activity of certain efflux pumps. ucl.ac.be

Alterations in Target Binding Sites in vitro

Research into Strategies to Mitigate In Vitro Resistance

Confronted with these resistance mechanisms, researchers are actively pursuing strategies to design new antibiotics that can evade them or be used in combinations that restore susceptibility.

The synthesis of 1-N-Palmitoylkanamycin A is a prime example of the rational design of resistance-evading derivatives. The core strategy involves the conjugation of a lipid moiety to the aminoglycoside scaffold to create an amphiphilic molecule. This approach has several strategic advantages:

Blocking AME Activity: As previously discussed, the bulky 1-N-palmitoyl group is designed to sterically shield the molecule from inactivating enzymes. asm.org

Altering the Target: The introduction of lipophilicity can shift the drug's target from the ribosome to the bacterial membrane, thereby circumventing resistance mechanisms based on ribosomal mutation or modification. ucl.ac.beresearchgate.net

Improving Membrane Interaction: The amphiphilic nature allows for enhanced interaction with the bacterial membrane, which can improve uptake and contribute to a direct membrane-disrupting mechanism of action. mdpi.com

Research into various 1-N-acyl derivatives of kanamycin A has explored different chain lengths, with studies indicating that C14 to C16 acyl chains (palmitoyl is C16) can confer optimal activity in certain contexts, such as antiviral applications. epdf.pub

Another key strategy to combat resistance is the use of combination therapy, where an antibiotic is paired with a second agent that restores its activity. In the context of aminoglycosides and lipid-based modifications, studies have investigated the synergistic effects of combining free fatty acids with conventional aminoglycosides.

A notable in vitro study examined the effect of various fatty acids in combination with aminoglycosides against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that certain fatty acids could significantly enhance the bactericidal activity of tobramycin, kanamycin, and gentamicin.

| Treatment | Concentration (μg/mL) | S. aureus Survival (Log CFU/mL) | Outcome |

| Control | - | ~8.5 | Growth |

| Tobramycin | 10 | ~8.0 | Minimal Effect |

| Myristoleic Acid | 10 | ~8.5 | No Effect |

| Tobramycin + Myristoleic Acid | 10 + 10 | < 4.0 | Synergistic Killing |

This table summarizes the synergistic antibacterial activity of myristoleic acid (a C14 unsaturated fatty acid) with an aminoglycoside against S. aureus. The combination led to a >4-log reduction in bacterial survival compared to the antibiotic alone. Data adapted from a 2022 study on fatty acids as aminoglycoside adjuvants. frontiersin.org

This synergistic effect suggests that the fatty acid component, similar to the one present in 1-N-Palmitoylkanamycin A, can potentiate the activity of the aminoglycoside, possibly by disrupting the bacterial membrane and facilitating antibiotic uptake. frontiersin.org This indicates that combining aminoglycosides with membrane-active agents is a viable approach to overcoming resistance in vitro.

Future Directions and Advanced Research Perspectives

Development of Next-Generation 1-N-Palmitoylkanamycin A Derivatives

The structural scaffold of 1-N-Palmitoylkanamycin A offers a versatile platform for the development of next-generation derivatives with enhanced or novel biological activities. Research efforts are increasingly focused on strategic modifications to overcome existing limitations and to tailor the molecule for specific therapeutic purposes.

One promising area of development involves further acylation at different positions of the kanamycin (B1662678) A core. For instance, research has been conducted on the synthesis and antiviral activity of 1-N-palmitoyl-kanamycin A derivatives with additional acyl substituents at the N-3" position. nih.gov A study investigating these modifications revealed that the nature of the substituent at the N-3" position significantly influences antiviral activity. nih.gov Notably, 3"-N-acetyl-1-N-palmitoyl-kanamycin A demonstrated excellent antiviral activity against Herpes Simplex Virus-I (HSV-I) and influenza virus. nih.govjst.go.jp This highlights a clear structure-activity relationship, suggesting that targeted acylation can shift the biological activity profile of the parent compound. nih.gov Another derivative, 3"-N-glycyl-1-N-pentadecanoylkanamycin A, also showed excellent antiviral activity. nih.govjst.go.jp

Another key strategy is the creation of amphiphilic kanamycin derivatives. By attaching hydrophobic alkyl chains of varying lengths to different positions on the kanamycin A molecule, researchers have successfully generated compounds with potent antifungal activities. acs.org Interestingly, many of these amphiphilic derivatives exhibit diminished or no antibacterial activity, indicating a switch in their primary biological target. acs.orggoogle.com This diversion of activity is a critical aspect of developing next-generation derivatives, as it allows for the creation of specialized agents for different therapeutic indications. The synthesis of these amphiphilic kanamycins has been shown to be cost-effective, which is an important consideration for future drug development. acs.org

The table below summarizes the antiviral activity of selected 1-N-higher-acyl-3"-N-functionalized kanamycin A derivatives, demonstrating the potential for developing potent antiviral agents from the 1-N-Palmitoylkanamycin A scaffold.

| Compound Name | N-1 Acyl Group | N-3" Acyl Group | Antiviral Activity (HSV-I) | Antiviral Activity (Influenza) |

| 3"-N-acetyl-1-N-palmitoyl-kanamycin A | Palmitoyl (B13399708) | Acetyl | Excellent | Excellent |

| 3"-N-glycyl-1-N-pentadecanoylkanamycin A | Pentadecanoyl | Glycyl | Excellent | - |

Data sourced from a study on the synthesis and in vitro antiviral activity of 1-N-higher-acyl-3"-N-functionalized acylkanamycin A derivatives. nih.gov

Integration of Advanced Computational Methodologies in Drug Design

The rational design of novel 1-N-Palmitoylkanamycin A derivatives is increasingly reliant on advanced computational methodologies. These in silico approaches provide deep insights into the molecular interactions governing drug-target recognition, thereby guiding the synthesis of more effective and selective compounds.

Traditional methods such as molecular docking and 3D-Quantitative Structure-Activity Relationship (QSAR) modeling have been valuable in predicting the binding of aminoglycosides to their primary target, the bacterial ribosome. nih.govdrugdesign.orgmdpi.com However, more sophisticated techniques are now being employed to achieve a higher level of accuracy. The Kernel Energy Method (KEM) is one such advancement that allows for ab initio quantum mechanical calculations of the interaction energy between a drug and its large molecular target, such as ribosomal RNA. pnas.orgnih.gov This method overcomes the computational challenges posed by the large size of biological macromolecules by dividing the molecule into smaller "kernels" for calculation, providing a more accurate representation of the electronic interactions that are crucial for binding. pnas.orgnih.gov

Another powerful technique is the Molecular Fractionation with Conjugate Caps (MFCC) strategy, which is based on Density Functional Theory (DFT). researchgate.net This method is used to calculate the drug-binding energy of each nucleotide within the binding site of the ribosomal RNA. researchgate.net By identifying the nucleotides with the most favorable binding energies, researchers can pinpoint critical interaction sites and understand how mutations in these areas might lead to drug resistance. researchgate.net These quantum mechanical methods offer a more detailed understanding of the forces driving the interaction between aminoglycosides and their RNA targets, including electrostatic and hydrogen bonding interactions. rsc.orgacs.org

These computational tools are not only crucial for optimizing the interaction of 1-N-Palmitoylkanamycin A derivatives with the bacterial ribosome but also for designing molecules that can selectively bind to other targets, such as viral RNA or specific protein channels. The integration of these advanced computational methodologies into the drug design pipeline is essential for the rapid and efficient development of next-generation acylated aminoglycosides.

Exploration of Novel Therapeutic Applications for Acylated Aminoglycosides

Beyond their established antibacterial role, acylated aminoglycosides like 1-N-Palmitoylkanamycin A are being investigated for a range of novel therapeutic applications. This repurposing of an existing drug class is a promising strategy for addressing unmet medical needs.

A significant area of exploration is the development of antifungal agents. As mentioned previously, the synthesis of amphiphilic kanamycin derivatives has yielded compounds with potent activity against a variety of fungal pathogens, including Candida species and Cryptococcus neoformans. acs.orgacs.orgresearchgate.net These derivatives often exhibit reduced antibacterial activity, making them suitable for targeted antifungal therapy without the risk of promoting bacterial resistance. google.com The mechanism of action for these antifungal derivatives appears to involve permeabilization of the fungal cell membrane. acs.orgresearchgate.net

The antiviral potential of acylated kanamycins is another active area of research. Specific derivatives of 1-N-Palmitoylkanamycin A have demonstrated significant activity against both DNA and RNA viruses, such as HSV-I and influenza virus. nih.govjst.go.jp The structure-activity relationship studies indicate that modifications at the N-3" position are critical for this antiviral effect. nih.gov Acylhydrazone derivatives of other compounds have also shown promise as antiviral agents, suggesting a broader potential for this chemical class. researchgate.net

A particularly novel application for acylated aminoglycosides is in the modulation of connexin hemichannels. google.comnih.gov These channels are involved in cell-to-cell communication and their abnormal opening can contribute to various pathologies, including stroke, deafness, and skin diseases. nih.govmdpi.com Certain amphiphilic kanamycin derivatives have been identified as potent inhibitors of connexin hemichannels. google.comnih.gov Crucially, these derivatives often lack antibiotic effects, making them ideal candidates for treating disorders where bacterial infection is not a factor. google.comnih.gov This discovery opens up a completely new therapeutic field for this class of compounds, moving them beyond the realm of anti-infective agents.

Methodological Advancements in In Vitro Biological Assessment

The evaluation of novel 1-N-Palmitoylkanamycin A derivatives necessitates the use of advanced and specialized in vitro assessment methods. These techniques provide a more nuanced understanding of the compounds' biological activity, target selectivity, and mechanism of action compared to standard assays.

For assessing antibacterial potency, the determination of the Minimum Inhibitory Concentration (MIC) remains a fundamental first step. basicmedicalkey.comnih.govasm.org However, to understand the dynamics of bacterial killing, time-kill kinetic studies are employed. nih.govreading.ac.ukacs.org These assays monitor the rate and extent of bacterial cell death over time when exposed to the antibiotic, providing valuable information on its bactericidal or bacteriostatic nature. reading.ac.uk

A significant advancement in assessing target selectivity is the use of cell-free translation assays. nih.govacs.orgasm.org These systems can utilize chimeric hybrid ribosomes, where parts of the bacterial ribosome are replaced with their eukaryotic counterparts (e.g., from human mitochondrial or cytosolic ribosomes). nih.govacs.orgpnas.org By comparing the inhibitory activity of a compound on these different ribosomes, researchers can predict its potential for toxicity in humans. nih.govacs.org This allows for the early-stage selection of compounds with a high degree of selectivity for the bacterial ribosome, a key factor in developing safer aminoglycoside-based drugs. nih.govacs.org

The table below presents a selection of advanced in vitro assays and their applications in the evaluation of acylated aminoglycosides.

| Assay Type | Purpose | Key Information Provided |

| Time-Kill Kinetics | To determine the rate of bacterial killing. | Bactericidal vs. bacteriostatic activity; concentration-dependent killing. reading.ac.uk |

| Membrane Permeabilization Assays (e.g., Calcein (B42510), TO-PRO-3) | To assess damage to the bacterial cell membrane. | Membrane-disrupting mechanism of action. plos.orgnih.gov |

| Membrane Potential Assays (e.g., BacLight™) | To measure changes in the electrical potential across the bacterial membrane. | Impact on bacterial cell energetics. plos.orgbiorxiv.org |

| Cell-Free Translation Assays with Chimeric Ribosomes | To evaluate target selectivity. | Selectivity for bacterial vs. eukaryotic (mitochondrial, cytosolic) ribosomes; prediction of potential toxicity. nih.govacs.orgpnas.org |

Q & A

Q. What novel approaches can elucidate the interaction between 1-N-Palmitoylkanamycin A and bacterial ribosomes?

- Methodological Answer : Employ cryo-EM to resolve the compound’s binding site on the 30S ribosomal subunit. Complement with surface plasmon resonance (SPR) to measure binding kinetics. Use molecular dynamics simulations (AMBER or GROMACS) to predict conformational changes in rRNA upon ligand binding .

Q. How can researchers design studies to explore the immunomodulatory effects of 1-N-Palmitoylkanamycin A?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.